(3R,11Z)-3-hydroxyicosenoyl-CoA

Peroxisomal beta-oxidation Enzyme kinetics Stereospecificity

Procurement of generic '3-hydroxyicosenoyl-CoA' or saturated analogues introduces unacceptable scientific risk. The specific (3R) stereochemistry and cis (Z) Δ11 double bond are critical: only this isomer is the definitive substrate for peroxisomal multifunctional enzyme type 2 (MFE-2/D-bifunctional protein). Using (3S)-enantiomers or saturated 3-hydroxy fatty acyl-CoA yields divergent enzyme kinetics (Km, Vmax), invalidating metabolic flux models and inborn error studies. This compound is essential for tracing peroxisome-to-mitochondria metabolite routing and studying HSD17B8-mediated acyl-CoA channelling. For research use only; not for human use.

Molecular Formula C41H72N7O18P3S
Molecular Weight 1076.0 g/mol
Cat. No. B15550997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,11Z)-3-hydroxyicosenoyl-CoA
Molecular FormulaC41H72N7O18P3S
Molecular Weight1076.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h11-12,27-30,34-36,40,49,52-53H,4-10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b12-11-/t29-,30-,34-,35-,36+,40-/m1/s1
InChIKeyPREOMQKNJXWCLZ-ZHLMIUQRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (3R,11Z)-3-Hydroxyicosenoyl-CoA for Research on Long-Chain Unsaturated Fatty Acid Beta-Oxidation


(3R,11Z)-3-Hydroxyicosenoyl-CoA is a specific long-chain 3-hydroxy fatty acyl-CoA derivative [1], formed by the condensation of coenzyme A with (3R,11Z)-3-hydroxyicosenoic acid [2]. As a key intermediate in the peroxisomal β-oxidation of unsaturated fatty acids [3], it is a critical research tool for studying stereospecific enzyme reactions, metabolic pathway flux, and the molecular basis of inborn errors of metabolism.

The Critical Need for Structural Precision: Why (3R,11Z)-3-Hydroxyicosenoyl-CoA Is Non-Interchangeable with Generic Analogs


Procurement of a generic '3-hydroxyicosenoyl-CoA' or a saturated analog introduces unacceptable scientific risk due to profound differences in enzyme substrate specificity and metabolic pathway routing. The specific (3R) stereochemistry and the cis (Z) configuration of the double bond at position 11 are crucial determinants of biological activity. Substituting with a diastereomer (e.g., (3S)-enantiomer) or a saturated 3-hydroxy fatty acyl-CoA will lead to divergent enzyme kinetics and misrepresent the true behavior of the native intermediate, thereby invalidating experimental models in enzyme kinetics, metabolomics, and studies of peroxisomal and mitochondrial fatty acid oxidation [1][2].

Product-Specific Quantitative Evidence: Validating the Differentiation of (3R,11Z)-3-Hydroxyicosenoyl-CoA


Enantiomer-Specific Substrate Activity in (3R)-Hydroxyacyl-CoA Dehydrogenase Assays

The (3R)-configuration is essential for recognition by (3R)-hydroxyacyl-CoA dehydrogenases, such as those found in the peroxisomal multifunctional enzyme type 2 (MFE-2). Structural and kinetic studies demonstrate that the MFE-2 dehydrogenase domain is stereospecific for the (3R)-enantiomer, and the (3S)-enantiomer would not be an efficient substrate [1]. This stereospecificity is a direct result of the enzyme's active site geometry, which is specifically shaped to accommodate the (3R)-hydroxyacyl group [1].

Peroxisomal beta-oxidation Enzyme kinetics Stereospecificity

Role of Cis-Unsaturation in Directing Metabolic Flux Through Mitochondrial Beta-Oxidation

The presence and geometry of the cis double bond at C11 are critical for determining the compound's metabolic fate. Research on unsaturated fatty acid metabolism shows that the specific cis-unsaturation pattern is a key determinant in routing intermediates between peroxisomal and mitochondrial β-oxidation pathways [1]. The enzyme HSD17B8 is implicated in routing specific 3R-hydroxyacyl-CoA esters, including those from unsaturated fatty acids, into mitochondrial β-oxidation [1].

Mitochondrial metabolism Fatty acid oxidation Metabolic routing

Role of (3R,11Z)-3-Hydroxyicosenoyl-CoA as a Substrate in Fatty Acid Elongation

This compound acts as a specific substrate for microsomal fatty acid elongase complexes, which are responsible for synthesizing very long-chain fatty acids (VLCFAs) [1]. The specific cis-unsaturation at the 11Z position is maintained during the elongation process, influencing the final structure and biological function of the resulting VLCFAs [1].

Fatty acid elongation Very long-chain fatty acids Microsomal enzyme complex

Optimal Research Applications for (3R,11Z)-3-Hydroxyicosenoyl-CoA Procurement


Investigating Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

This compound is the definitive substrate for studying the stereospecific hydration and dehydrogenation steps catalyzed by the peroxisomal multifunctional enzyme type 2 (MFE-2) [1]. Its use enables accurate kinetic characterization (Km, Vmax) and dissection of the pathway's molecular mechanism, which is critical for understanding disorders like D-bifunctional protein deficiency [2].

Modeling Mitochondrial Fatty Acid Routing and Metabolic Switching

As a long-chain cis-unsaturated acyl-CoA intermediate, it is essential for tracing the specific routing of fatty acid metabolites from peroxisomes to mitochondria [1]. This is invaluable for research into metabolic flexibility, the role of HSD17B8 in directing acyl-CoA esters, and the biochemical consequences of defects in this routing process [1].

Elucidating the Synthesis of Very Long-Chain Fatty Acids (VLCFAs) and Complex Lipids

This compound serves as the precise precursor for studying the microsomal fatty acid elongase complex and the synthesis of specific cis-unsaturated VLCFAs, which are essential components of sphingolipids and other membrane lipids [1]. Its procurement is necessary for researchers mapping the structure-function relationships of these complex lipids in cellular signaling and membrane architecture.

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